3-(1H-pyrazol-1-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide
Description
This compound features a benzamide core substituted with a 1H-pyrazole moiety at the 3-position and a 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine ring linked via a phenyl group at the N-position. The tetrahydroimidazo[1,2-a]pyridine scaffold is a bicyclic heterocycle known for its pharmacological relevance, particularly in kinase inhibition and cancer therapeutics . The pyrazole group enhances binding affinity through hydrogen bonding and π-π interactions, while the benzamide backbone provides structural rigidity.
Properties
IUPAC Name |
3-pyrazol-1-yl-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O/c29-23(17-7-5-8-18(15-17)28-14-6-12-24-28)26-20-10-2-1-9-19(20)21-16-27-13-4-3-11-22(27)25-21/h1-2,5-10,12,14-16H,3-4,11,13H2,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFAEEAZPMFYKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=C(N=C2C1)C3=CC=CC=C3NC(=O)C4=CC(=CC=C4)N5C=CC=N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(1H-pyrazol-1-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide is a novel organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound’s biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes:
- A pyrazole ring
- A benzamide moiety
- A tetrahydroimidazo[1,2-a]pyridine substituent
This unique combination of functional groups is believed to contribute to its diverse biological activities.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
Antitumor Activity
Studies have demonstrated that derivatives of pyrazole compounds often show significant antitumor effects. For instance, structural modifications can enhance their potency against various cancer cell lines. The mechanism typically involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in tumor cells .
Antiviral Properties
Similar compounds in the pyrazole family have shown antiviral activity. The presence of specific substituents can enhance their efficacy against viral pathogens by interfering with viral replication processes. For example, modifications on the phenyl moiety have been associated with improved antiviral activity .
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory potential of pyrazole derivatives. Compounds like 3-(1H-pyrazol-1-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide may act as inhibitors of COX enzymes, which play a crucial role in the inflammatory response .
Case Studies and Research Findings
The biological activity of 3-(1H-pyrazol-1-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cancer cell proliferation and viral replication.
- Interaction with Cellular Targets : Binding to specific cellular receptors or proteins can alter signaling pathways critical for cell survival and proliferation.
- Induction of Apoptosis : By disrupting normal cellular functions, the compound can trigger programmed cell death in malignant cells.
Comparison with Similar Compounds
Z36-MP5 (3-(3-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)benzamide)
- Structural Differences :
- The tetrahydroimidazo[1,2-a]pyridine is substituted at the 7-position (vs. 2-position in the target compound).
- The pyrazole in the target is replaced with a benzo[d]imidazol-5-yl group bearing a methyl-oxo moiety.
- Synthesis & Yield : Z36-MP5 was synthesized with a 23.9% yield using HATU-mediated coupling .
- Physicochemical Properties : LC-MS data ([M+H]+ = 388.09) indicate a lower molecular weight compared to the target compound, which is expected due to the absence of the pyrazole substituent .
N-(3-(8-Bromoimidazo[1,2-a]pyridin-2-yl)-4-Fluorophenyl)benzamide Derivatives
- Structural Differences :
- The tetrahydroimidazo[1,2-a]pyridine is replaced with a brominated imidazo[1,2-a]pyridine.
- A fluorine atom is present on the phenyl ring.
- Key Data : These derivatives were characterized via ¹H/¹³C NMR and LC-MS, demonstrating stability under physiological conditions . The bromine substitution may enhance halogen bonding in target interactions.
N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}-2-Methyl-3-(1H-1,2,4-triazol-1-yl)propanamide
- Structural Differences :
- A propanamide backbone replaces the benzamide core.
- The substituent at the 3-position is a 1,2,4-triazole (vs. pyrazole).
- Physicochemical Properties: LogD (pH 7.4) = -0.28, indicating moderate hydrophilicity.
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Synthetic Challenges : The target compound’s tetrahydroimidazo[1,2-a]pyridin-2-yl group may require regioselective synthesis, as seen in Z36-MP5’s low yield (23.9%) due to competing reaction pathways .
- Structural Optimization : Replacing the pyrazole with a triazole (as in ) alters LogD values, impacting membrane permeability and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
